molecular formula C22H25N3O4 B11070661 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione

3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione

Cat. No.: B11070661
M. Wt: 395.5 g/mol
InChI Key: BFDZPXNDJMNRSW-UHFFFAOYSA-N
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Description

3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Hydroxyphenyl and Methoxybenzyl Groups: These groups are added through further substitution reactions, often requiring specific catalysts and reaction conditions to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to form alcohols.

    Substitution: The piperazine and benzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Various nucleophiles, such as amines or thiols, can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-benzylpyrrolidine-2,5-dione
  • 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-chlorobenzyl)pyrrolidine-2,5-dione
  • 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione

Uniqueness

The uniqueness of 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione lies in its specific substitution pattern, which can influence its biological activity and interactions with molecular targets. The presence of the methoxybenzyl group, in particular, can enhance its binding affinity and selectivity for certain targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H25N3O4/c1-29-17-8-6-16(7-9-17)15-25-21(27)14-19(22(25)28)24-12-10-23(11-13-24)18-4-2-3-5-20(18)26/h2-9,19,26H,10-15H2,1H3

InChI Key

BFDZPXNDJMNRSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4O

Origin of Product

United States

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